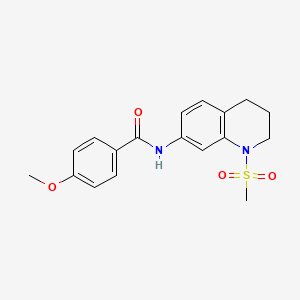

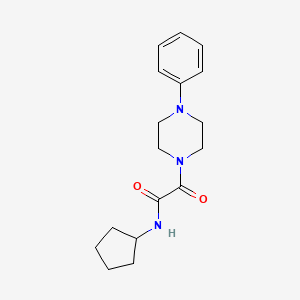

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

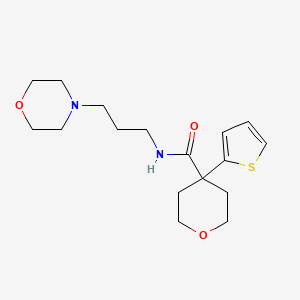

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide can be analyzed using various techniques such as NMR spectroscopy . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide include its molecular formula (C18H20N2O4S) and molecular weight (360.43). More detailed properties such as melting point, boiling point, solubility, and spectral data can be obtained from suppliers or databases .Applications De Recherche Scientifique

Remote Sulfonylation in Chemical Synthesis

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a category to which 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide belongs, has been developed using Copper(II) catalysis. This process is significant in generating environmentally benign byproducts and provides a safer and more environmentally friendly method compared to previous techniques. It's applicable in the synthesis of various N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives (Xia et al., 2016).

Anticancer Applications

A study on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, revealed these compounds as potential PI3K inhibitors and anticancer agents. These derivatives have shown significant antiproliferative activities against various human cancer cell lines and inhibited the PI3K/AKT/mTOR pathway, suggesting their potential as effective anticancer treatments (Shao et al., 2014).

Enamine Chemistry

Enamino-thiones, which have a structural resemblance to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have been studied for their potential in enamine chemistry. These compounds undergo reactions that lead to the production of various valuable chemical entities, highlighting the versatility and applicability of such structures in synthetic organic chemistry (Rasmussen et al., 1981).

Nucleophilic Reactions in Heterocyclic Chemistry

The study of nucleophilic reactions involving compounds similar to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide has provided insights into the behavior of such compounds under various conditions. These findings are crucial for understanding the chemical properties and reactivity patterns of heterocyclic compounds, which are widely used in pharmaceuticals and materials science (Hamby & Bauer, 1987).

Metabolic Fate Studies

Investigations into the metabolic fate of synthetic cannabinoid receptor agonists, including structures similar to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have provided valuable information on their metabolism. Such studies are crucial in understanding the pharmacokinetics and potential therapeutic applications of these compounds (Richter et al., 2022).

Antimicrobial Activity

Some novel quinoxaline derivatives, structurally related to 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, have been synthesized and evaluated for antimicrobial activity. These studies provide a basis for the development of new antimicrobial agents, showcasing the potential of such compounds in combating various bacterial and fungal infections (Mohsen et al., 2014).

Safety and Hazards

The safety and hazards associated with 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide are not specified in the search results. It is recommended to handle all chemicals with appropriate safety measures and refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Propriétés

IUPAC Name |

4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-16-9-6-14(7-10-16)18(21)19-15-8-5-13-4-3-11-20(17(13)12-15)25(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJRLHWRYTSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethyl-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2435599.png)

![4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride](/img/structure/B2435600.png)

![13-Butyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2435603.png)

![5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B2435607.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2435616.png)

![[(E)-3-(Dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate](/img/structure/B2435620.png)